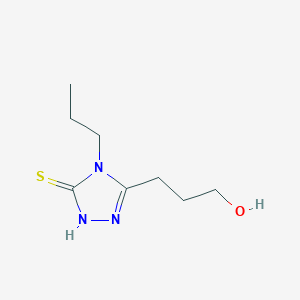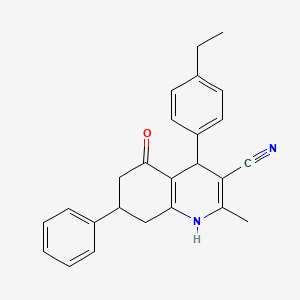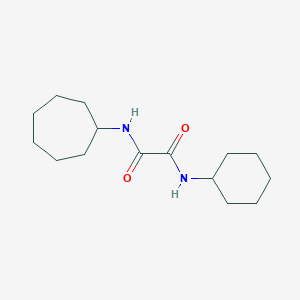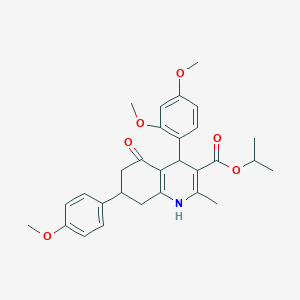
3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a thiol-containing compound that has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol is not fully understood, but it is thought to act as a thiol-containing compound that can react with other molecules through the formation of disulfide bonds. 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol has also been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects:
3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol has a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, and has been used in studies of oxidative stress. 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol has also been shown to bind to a variety of metal ions, and has been used in studies of metal ion binding. In addition, 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol has been shown to have anti-inflammatory properties, and has been used in studies of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol in lab experiments is that it is a relatively simple compound to synthesize, and can be obtained in high yields. Another advantage is that 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol has a variety of biochemical and physiological effects, which makes it useful for a wide range of experiments. One limitation of using 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research involving 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol. One area of research could be to further investigate the mechanism of action of 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol, in order to better understand its biochemical and physiological effects. Another area of research could be to investigate the potential therapeutic applications of 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol, particularly in the treatment of oxidative stress and inflammation. Additionally, 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol could be used in studies of metal ion binding, with the goal of developing new metal ion sensors or chelators. Finally, 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol could be used in studies of thiol-containing compounds, in order to better understand the role of thiols in biological processes.
Méthodes De Synthèse
3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol can be synthesized using a variety of methods, including the reaction of 4-propyl-4H-1,2,4-triazole-3-thiol with 3-chloro-1-propanol in the presence of a base. Other methods include the reaction of 4-propyl-4H-1,2,4-triazole-3-thiol with 3-bromo-1-propanol or 3-iodo-1-propanol. The synthesis of 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol is a relatively simple process, and the compound can be obtained in high yields.
Applications De Recherche Scientifique
3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, and is commonly used as a reagent in experiments involving thiol-containing compounds. 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol has also been used in studies of oxidative stress, as it has been shown to have antioxidant properties. In addition, 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol has been used in studies of metal ion binding, as it has been shown to bind to a variety of metal ions.
Propriétés
IUPAC Name |
3-(3-hydroxypropyl)-4-propyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3OS/c1-2-5-11-7(4-3-6-12)9-10-8(11)13/h12H,2-6H2,1H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEXCEWDVFDTQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxypropyl)-4-propyl-1H-1,2,4-triazole-5-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2,5-difluorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5036903.png)
![5-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-2-chlorobenzoic acid](/img/structure/B5036913.png)
![N-[2-(4-methoxyphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-nitrobenzamide](/img/structure/B5036920.png)
![2-chloro-5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5036925.png)

![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline](/img/structure/B5036941.png)
![N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide)](/img/structure/B5036947.png)
![3-({4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-chlorophenoxy}methyl)benzoic acid](/img/structure/B5036952.png)


![4-methoxy-2,5-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5036977.png)
![N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5036982.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B5036989.png)